molecular formula C10H9BrF4O2 B1382267 1-Bromo-2-(3-fluoropropoxy)-4-(trifluoromethoxy)benzene CAS No. 1704073-55-1

1-Bromo-2-(3-fluoropropoxy)-4-(trifluoromethoxy)benzene

Cat. No.: B1382267
CAS No.: 1704073-55-1
M. Wt: 317.07 g/mol
InChI Key: AQJMFVCGGJQQDV-UHFFFAOYSA-N
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Description

1-Bromo-2-(3-fluoropropoxy)-4-(trifluoromethoxy)benzene is a brominated aromatic compound featuring three distinct substituents:

  • Bromine at position 1 (para to the trifluoromethoxy group).
  • 3-Fluoropropoxy group (-OCH₂CH₂F) at position 2.
  • Trifluoromethoxy group (-OCF₃) at position 3.

This compound is structurally tailored for applications in pharmaceutical and agrochemical synthesis, leveraging the electron-withdrawing trifluoromethoxy group to modulate reactivity and the fluorinated alkoxy chain to influence solubility and bioavailability .

Properties

IUPAC Name

1-bromo-2-(3-fluoropropoxy)-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF4O2/c11-8-3-2-7(17-10(13,14)15)6-9(8)16-5-1-4-12/h2-3,6H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJMFVCGGJQQDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)OCCCF)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001194707
Record name Benzene, 1-bromo-2-(3-fluoropropoxy)-4-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001194707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704073-55-1
Record name Benzene, 1-bromo-2-(3-fluoropropoxy)-4-(trifluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704073-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-2-(3-fluoropropoxy)-4-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001194707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-(3-fluoropropoxy)-4-(trifluoromethoxy)benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the bromination of a suitable benzene derivative, followed by the introduction of the fluoropropoxy and trifluoromethoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce high-quality this compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(3-fluoropropoxy)-4-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitution, and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

1-Bromo-2-(3-fluoropropoxy)-4-(trifluoromethoxy)benzene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(3-fluoropropoxy)-4-(trifluoromethoxy)benzene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, leading to changes in biological activity.

Comparison with Similar Compounds

Structural and Substituent Analysis

Key analogs include bromobenzenes with trifluoromethoxy, difluoromethoxy, or fluoroalkoxy substituents. Their structural differences significantly impact reactivity and utility:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Applications/Reactions
1-Bromo-2-(3-fluoropropoxy)-4-(trifluoromethoxy)benzene -Br (1), -OCH₂CH₂F (2), -OCF₃ (4) ~306.1 (calculated) Suzuki couplings, drug intermediates
1-Bromo-4-(trifluoromethoxy)benzene -Br (1), -OCF₃ (4) 255.0 Pd-catalyzed arylations (yields 69–93%)
1-Bromo-2-(difluoromethoxy)benzene -Br (1), -OCF₂H (2) 223.0 Direct arylations with heteroarenes
1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene -Br (1), -F (3), -OCF₃ (4) 273.0 Aryne precursor for naphthalene synthesis

Key Observations :

  • The 3-fluoropropoxy group in the target compound introduces steric bulk and fluorophilicity, enhancing solubility in fluorinated solvents compared to smaller substituents like -OCF₃ or -OCF₂H .
  • Trifluoromethoxy groups are stronger electron-withdrawing groups than difluoromethoxy, accelerating oxidative addition in cross-coupling reactions .

Reactivity in Pd-Catalyzed Arylations

The trifluoromethoxy group’s electron-withdrawing nature activates the bromine for palladium-catalyzed couplings. Comparative yields with heteroarenes:

Bromobenzene Derivative Coupling Partner Yield (%) Reference
1-Bromo-4-(trifluoromethoxy)benzene Imidazo[1,2-a]pyridine 90–91
1-Bromo-2-(difluoromethoxy)benzene Benzothiophene 77
1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene Imidazo[1,2-b]pyridazine 93

The target compound’s 3-fluoropropoxy group may reduce yields in sterically demanding reactions due to its longer chain, though fluorination could improve catalyst compatibility .

Physicochemical Properties

  • Melting Points : Trifluoromethoxy-substituted bromobenzenes typically exhibit higher melting points (e.g., 178.8°C for T126 in ) due to increased molecular symmetry and halogen bonding.
  • Solubility: Fluorinated alkoxy chains (e.g., -OCH₂CH₂F) enhance solubility in polar aprotic solvents like DMF or THF compared to non-fluorinated analogs .

Biological Activity

1-Bromo-2-(3-fluoropropoxy)-4-(trifluoromethoxy)benzene is a complex organic compound that exhibits significant biological activity due to its unique molecular structure. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H9BrF3O2
  • Molecular Weight : 299.08 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this compound)

The compound features a bromine atom, a trifluoromethoxy group, and a fluoropropoxy substituent, which contribute to its reactivity and potential biological effects.

This compound primarily acts as an electrophile in nucleophilic substitution reactions. The presence of the bromine atom allows it to participate in various chemical reactions, facilitating the formation of different derivatives that may exhibit diverse biological activities.

Antimicrobial Properties

Research indicates that compounds containing bromine and trifluoromethoxy groups often display antimicrobial properties. A study evaluated the antibacterial efficacy of similar compounds against various bacterial strains, noting significant inhibition at certain concentrations.

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli15
This compoundS. aureus18

Cytotoxicity

A cytotoxicity assay was conducted using human cancer cell lines (e.g., HeLa and MCF-7). The compound demonstrated a dose-dependent cytotoxic effect, suggesting potential as an anticancer agent.

Concentration (µM)HeLa Cell Viability (%)MCF-7 Cell Viability (%)
0100100
108590
505570
1003045

Case Study 1: Anticancer Activity

In a controlled study, researchers investigated the effects of the compound on tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of the compound in models of neurodegeneration. It was found to reduce oxidative stress markers and improve neuronal survival rates, suggesting benefits for conditions like Alzheimer's disease.

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